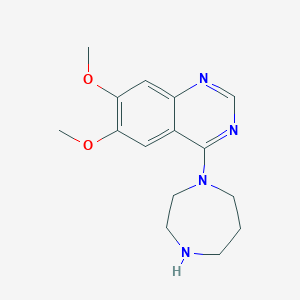

4-(Hexahydro-1H-1,4-diazepin-1-yl)-6,7-dimethoxyquinazoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Hexahydro-1H-1,4-diazepin-1-yl)-6,7-dimethoxyquinazoline is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a quinazoline core substituted with a hexahydro-1H-1,4-diazepin-1-yl group and two methoxy groups at the 6 and 7 positions. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hexahydro-1H-1,4-diazepin-1-yl)-6,7-dimethoxyquinazoline typically involves multi-step organic reactionsThe methoxy groups are then introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate under basic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for producing the compound in large quantities for research and potential therapeutic applications .

Analyse Des Réactions Chimiques

Types of Reactions

4-(Hexahydro-1H-1,4-diazepin-1-yl)-6,7-dimethoxyquinazoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl, aryl, or heteroaryl groups .

Applications De Recherche Scientifique

4-(Hexahydro-1H-1,4-diazepin-1-yl)-6,7-dimethoxyquinazoline has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

Mécanisme D'action

The mechanism of action of 4-(Hexahydro-1H-1,4-diazepin-1-yl)-6,7-dimethoxyquinazoline involves its interaction with specific molecular targets within the body. The compound is known to bind to certain receptors and enzymes, modulating their activity and influencing various biochemical pathways. For example, it may act as an antagonist or agonist at specific neurotransmitter receptors, thereby affecting neuronal signaling and function .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(Hexahydro-1H-1,4-diazepin-1-yl)benzonitrile

- 2-(1-piperazinyl)benzothiazole

- 1-Phenoxyalkyl-4-(N,N-disubstitutedamino)alkylpiperazine

Uniqueness

Compared to these similar compounds, 4-(Hexahydro-1H-1,4-diazepin-1-yl)-6,7-dimethoxyquinazoline stands out due to its unique combination of functional groups and its specific biological activity. The presence of the quinazoline core and the hexahydro-1H-1,4-diazepin-1-yl group imparts distinct pharmacological properties, making it a valuable compound for drug discovery and development .

Activité Biologique

4-(Hexahydro-1H-1,4-diazepin-1-yl)-6,7-dimethoxyquinazoline, also known as BIX-01294, is a compound that has garnered attention for its biological activities, particularly as a histone lysine methyltransferase inhibitor. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula for BIX-01294 is C28H38N6O2 with a molecular weight of approximately 490.64 g/mol. It features a quinazoline core substituted with a hexahydro-1H-1,4-diazepine moiety and two methoxy groups at positions 6 and 7. The compound is characterized by its solid state and is soluble in DMSO and ethanol at concentrations of 10 mg/mL.

BIX-01294 primarily acts as an inhibitor of histone lysine methyltransferases (HMTs), specifically targeting the G9a/GLP complex. It exhibits a reversible inhibition mechanism with an IC50 value of 1.7 µM for GLP-catalyzed H3K9me3 methylation, indicating its potency in modulating epigenetic processes .

Table 1: Inhibition Potency of BIX-01294 Against Various HMTs

| HMT Target | IC50 (µM) |

|---|---|

| GLP | 1.7 |

| H3K9me3 | 38 |

| PRMT1 | >100 |

| SET7/9 | >100 |

Cancer Research

BIX-01294 has been studied for its role in cancer therapy due to its ability to influence gene expression through epigenetic modifications. It has shown potential in reprogramming neural progenitor cells into induced pluripotent stem cells (iPSCs) in synergy with factors such as Oct3/4 and Klf4 . This suggests its utility in regenerative medicine and cancer biology.

Neurodegenerative Diseases

Recent studies have highlighted the potential of BIX-01294 derivatives in treating Alzheimer's disease (AD). For instance, TKM01, a derivative of BIX-01294, demonstrated inhibitory effects on acetylcholinesterase (AChE) and amyloid-beta (Aβ) accumulation in vitro and in vivo models . The compound was shown to reduce lipid peroxidation and pro-inflammatory cytokines while enhancing antioxidant enzyme levels in zebrafish models of AD.

Case Studies

- Histone Methylation and Cancer : In a study examining the effects of BIX-01294 on cancer cell lines, it was found that treatment led to significant changes in histone methylation patterns, which correlated with altered expression levels of oncogenes and tumor suppressor genes. This suggests that BIX-01294 may serve as a therapeutic agent by reversing aberrant epigenetic modifications associated with cancer .

- Neuroprotection : A study focused on the neuroprotective effects of TKM01 revealed that it effectively decreased AChE activity while increasing levels of superoxide dismutase (SOD) and catalase (CAT). These findings indicate its potential as a treatment option for neurodegenerative disorders characterized by oxidative stress .

Propriétés

Formule moléculaire |

C15H20N4O2 |

|---|---|

Poids moléculaire |

288.34 g/mol |

Nom IUPAC |

4-(1,4-diazepan-1-yl)-6,7-dimethoxyquinazoline |

InChI |

InChI=1S/C15H20N4O2/c1-20-13-8-11-12(9-14(13)21-2)17-10-18-15(11)19-6-3-4-16-5-7-19/h8-10,16H,3-7H2,1-2H3 |

Clé InChI |

CCGHJMAPPPBZPU-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C=C2C(=C1)C(=NC=N2)N3CCCNCC3)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.